molecular formula C17H21NO4S B2486833 2-ethoxy-N-(2-ethoxyphenyl)-5-methylbenzene-1-sulfonamide CAS No. 2305545-91-7

2-ethoxy-N-(2-ethoxyphenyl)-5-methylbenzene-1-sulfonamide

Cat. No.: B2486833
CAS No.: 2305545-91-7
M. Wt: 335.42
InChI Key: KWRNWYHQKGHQIV-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-ethoxyphenyl)-5-methylbenzene-1-sulfonamide is an organic compound with a complex structure It is characterized by the presence of ethoxy groups, a sulfonamide group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-ethoxyphenyl)-5-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-ethoxyphenylamine with 5-methylbenzene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-ethoxyphenyl)-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy groups and the sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2-ethoxy-N-(2-ethoxyphenyl)-5-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-ethoxyphenyl)-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-(2-ethoxyphenyl)benzamide
  • 2-ethoxy-N-(2-ethoxyphenyl)acetamide
  • 2-ethoxy-N-(2-ethoxyphenyl)-5-isopropyl-4-methylbenzenesulfonamide

Uniqueness

2-ethoxy-N-(2-ethoxyphenyl)-5-methylbenzene-1-sulfonamide is unique due to the presence of both ethoxy groups and a sulfonamide group on the benzene ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

2-ethoxy-N-(2-ethoxyphenyl)-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-4-21-15-9-7-6-8-14(15)18-23(19,20)17-12-13(3)10-11-16(17)22-5-2/h6-12,18H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRNWYHQKGHQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=CC=C2OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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